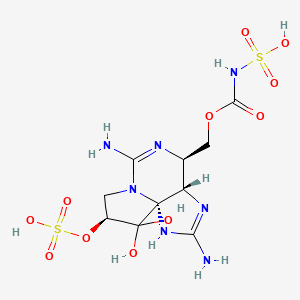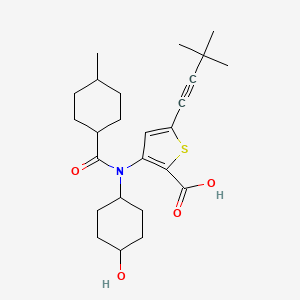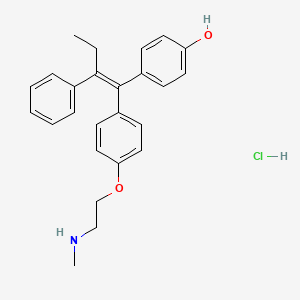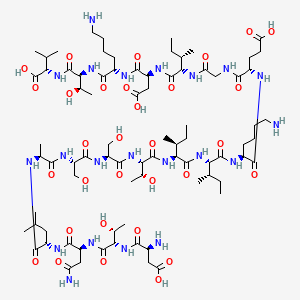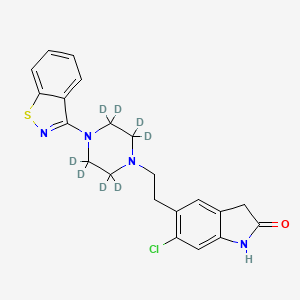
Niraparib metabolite M1
Vue d'ensemble
Description
Niraparib metabolite M1 is a metabolite of Niraparib . Niraparib is an orally active poly (ADP-ribose) polymerase (PARP) inhibitor . It is used to treat recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer responding to platinum-based chemotherapy .
Synthesis Analysis
Niraparib undergoes hydrolytic and conjugative metabolic conversions, with the oxidative pathway being minimal . The metabolism of Niraparib is primarily hepatic via carboxylesterase-catalyzed amide hydrolysis, leading to the formation of an inactive acid metabolite (M1) which then undergoes glucuronidation .Chemical Reactions Analysis
Niraparib undergoes hydrolytic and conjugative metabolic conversions to form its metabolites . The oxidative pathway plays a negligible role in Niraparib metabolism .Applications De Recherche Scientifique
Role in Cancer Treatment
Niraparib, the parent compound of Niraparib metabolite M1, is a novel poly (ADP-Ribose) polymerase (PARP) inhibitor . It has shown promising results as a monotherapy in the treatment of ovarian cancer . It is also under investigation as a monotherapy against other solid tumors as well as in combination with bevacizumab and pembrolizumab .
Metabolism and Excretion
Niraparib undergoes hydrolytic and conjugative metabolic conversions, with the oxidative pathway being minimal . The major metabolites found are the known metabolite M1 (amide hydrolysed niraparib) and the glucuronide of M1 . Both renal and hepatic pathways are involved in the excretion of niraparib and its metabolites .
Pharmacokinetics
Oral absorption of Niraparib is rapid, with concentrations peaking at 2.49 hours, and reaching a mean maximum concentration of 540 ng/mL . The elimination of radioactivity was slow, with a half-life in plasma on average 92.5 hours .
Drug Interactions
Niraparib has a lower risk for drug-drug interactions compared to other PARP inhibitors like olaparib and rucaparib . This makes it a safer option when used in combination with other drugs.
Toxicity
Higher exposure to Niraparib has been associated with an increase in toxicity, mostly hematological toxicity . This is an important consideration in determining the appropriate dosage for patients.
Future Research
Further studies are required to investigate exposure-response relationships to improve dosing of Niraparib . This could potentially enhance its efficacy and minimize its side effects.
Mécanisme D'action
Target of Action
Niraparib metabolite M1 is a major inactive metabolite of Niraparib . Niraparib is an orally active poly (ADP-ribose) polymerase (PARP) inhibitor . It is selective towards PARP-1 and PARP-2 , which are enzymes responsible for DNA repair .
Mode of Action
By blocking the enzymes responsible for DNA repair, Niraparib induces cytotoxicity in cancer cells . This action leads to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells that already have deficiencies in DNA repair mechanisms .
Biochemical Pathways
Niraparib is primarily metabolized by carboxylesterases (CEs) to form M1 . The M1 metabolite can subsequently undergo glucuronidation mediated by UDP-glucuronosyltransferases (UGTs) to form the M10 metabolite . In a mass balance study, M1 and M10 were the major circulating metabolites .
Pharmacokinetics
Both renal and hepatic pathways are comparably involved in the excretion of Niraparib and its metabolites . The elimination of radioactivity was slow, with a half-life in plasma on average 92.5 hours . Oral absorption of Niraparib was rapid, with Niraparib concentrations peaking at 2.49 hours, and reaching a mean maximum concentration of 540 ng/mL .
Result of Action
The action of Niraparib leads to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells that already have deficiencies in DNA repair mechanisms . This results in the cytotoxicity of cancer cells .
Action Environment
The action, efficacy, and stability of Niraparib and its metabolites can be influenced by various environmental factors. For instance, the pharmacokinetics of Niraparib can be affected by the patient’s renal and hepatic function
Safety and Hazards
Orientations Futures
Niraparib shows promise as a maintenance therapy for advanced ovarian cancer in adults who responded to platinum-based chemotherapy, regardless of homologous-recombination deficiency status . It is also under investigation as monotherapy against other solid tumors as well as in combination with other drugs .
Propriétés
IUPAC Name |
2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-19(24)17-5-1-3-15-12-22(21-18(15)17)16-8-6-13(7-9-16)14-4-2-10-20-11-14/h1,3,5-9,12,14,20H,2,4,10-11H2,(H,23,24)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQHGRLURKGIFL-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Niraparib metabolite M1 | |
CAS RN |
1476777-06-6 | |
| Record name | 2H-Indazole-7-carboxylic acid, 2-(4-(3S)-3-piperidinylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1476777066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-INDAZOLE-7-CARBOXYLIC ACID, 2-(4-(3S)-3-PIPERIDINYLPHENYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXM824C9GS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[{[10,10-Dihydroxy-2,6-diimino-9-(sulfooxy)octahydro-1H,8H-pyrrolo[1,2-c]purin-4-yl]methoxy}(hydroxy)methylidene]sulfamic acid](/img/structure/B1139283.png)
